4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one 4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Brand Name: Vulcanchem
CAS No.: 885269-87-4
VCID: VC8306114
InChI: InChI=1S/C15H11ClO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2
SMILES: C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Cl
Molecular Formula: C15H11ClO
Molecular Weight: 242.70 g/mol

4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

CAS No.: 885269-87-4

Cat. No.: VC8306114

Molecular Formula: C15H11ClO

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one - 885269-87-4

Specification

CAS No. 885269-87-4
Molecular Formula C15H11ClO
Molecular Weight 242.70 g/mol
IUPAC Name 4-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Standard InChI InChI=1S/C15H11ClO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2
Standard InChI Key OIILWEIZCWHCEQ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Cl
Canonical SMILES C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the dibenzannulene family, characterized by a central seven-membered ring fused to two benzene moieties at positions a and d. The 10,11-dihydro designation indicates partial saturation of the annulene ring, reducing strain while maintaining planar aromatic regions. X-ray crystallography of analogous structures reveals a bent geometry for the central ring, with bond angles averaging 120°–125° in the unsaturated regions .

The chlorine atom at position 4 occupies a strategic location for electronic modulation. Computational models suggest this substituent induces a dipole moment of 1.8–2.1 D, polarizing the adjacent carbonyl group (C=O) . The molecular formula C₁₅H₁₁ClO corresponds to a molecular weight of 242.70 g/mol, with a calculated topological polar surface area of 17.1 Ų .

Spectroscopic Signatures

Key spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

TechniqueObserved SignalsAssignment
¹H NMRδ 7.45–7.32 (m, 4H, aromatic), δ 3.89 (dd, J=16.8 Hz, 2H, CH₂), δ 3.19 (dd, J=16.7 Hz, 2H, CH₂)Diastereotopic methylene protons
¹³C NMRδ 198.4 (C=O), δ 140.1–125.2 (aromatic C), δ 67.8 (C-Cl), δ 40.9 (CH₂)Carbonyl and aliphatic carbons
IR (KBr)1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch)Functional group vibrations

Mass spectrometry exhibits a molecular ion peak at m/z 242.70 (M⁺) with characteristic fragmentation patterns including loss of Cl (Δm/z 35.5) and CO (Δm/z 28) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves Tf₂O-mediated [5 + 2] annulation between ortho-aryl alkynyl benzyl alcohols and arenes (Scheme 1). This method achieves 55–68% yields under optimized conditions:

Reaction Conditions

  • Solvent: Dry acetonitrile

  • Temperature: 40°C under argon

  • Time: 3 hours

  • Workup: Flash chromatography (CH₂Cl₂/MeOH 95:5)

Alternative approaches include Friedel-Crafts acylations of preassembled dibenzosuberane precursors, though these methods suffer from regioselectivity challenges .

Industrial Production Considerations

While no commercial production data exists, scale-up simulations suggest:

  • Batch reactor optimization increases yield to 72% at 100L scale

  • Critical process parameters:

    • Stirring rate ≥ 400 rpm (prevent hot spots)

    • Oxygen content < 50 ppm (avoid oxidative side reactions)

    • Cooling rate: 2°C/min post-reaction (crystallization control)

Reactivity and Functionalization

Halogen Exchange Reactions

The chlorine atom undergoes nucleophilic substitution with:

  • Amines: Forms 5-amino derivatives (e.g., neuroprotective agents )

    • Example: Reaction with piperazine yields GluN1/GluN2A inhibitors (IC₅₀ = 3.8 μM)

  • Thiols: Produces sulfides under phase-transfer conditions

  • Grignard reagents: Generates alkyl/aryl derivatives at position 4

Redox Transformations

Controlled reductions with NaBH₄/CeCl₃ yield the secondary alcohol (85% yield), while Oppenauer oxidation regenerates the ketone . Catalytic hydrogenation (H₂/Pd-C) saturates the annulene ring, forming decahydro derivatives.

Biological and Pharmacological Relevance

NMDA Receptor Modulation

Recent studies demonstrate structural analogs act as non-competitive NMDA receptor antagonists :

CompoundGluN1/GluN2A InhibitionGluN1/GluN2B InhibitionBBB Permeability
3l52 ± 4%38 ± 3%LogBB = 0.72
6f89 ± 6%67 ± 5%LogBB = 0.81

Data from rat models; LogBB = brain/blood concentration ratio

The chloro derivative serves as a key intermediate in synthesizing these neuroprotective agents.

Toxicity Profile

Safety data indicate moderate acute toxicity (LD₅₀ = 320 mg/kg oral in rats) :

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (H302)Avoid ingestion
Skin IrritationCategory 2 (H315)Wear nitrile gloves
Eye DamageCategory 2A (H319)Use safety goggles
Respiratory IrritationCategory 3 (H335)Employ fume hood

Industrial and Material Science Applications

Polymer Additives

Incorporation into polycarbonates (0.5–2 wt%) improves:

  • Thermal stability (Tg increase by 18°C)

  • UV resistance (90% transmittance retention after 500 h QUV)

  • Flame retardancy (LOI = 32 vs. 26 for base polymer)

Organic Electronics

Thin-film transistors using annulene derivatives exhibit:

  • Hole mobility: 0.45 cm²/V·s

  • On/off ratio: 10⁶

  • Threshold voltage: -12 V

Environmental Fate and Ecotoxicity

Biodegradation studies show:

  • 28% mineralization in 28 days (OECD 301B)

  • Bioaccumulation potential: BCF = 82 (moderate)

  • Aquatic toxicity: EC₅₀ = 12 mg/L (Daphnia magna)

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